molecular formula C15H10BrNO3 B5659386 (2-methylquinolin-8-yl) 5-bromofuran-2-carboxylate

(2-methylquinolin-8-yl) 5-bromofuran-2-carboxylate

Cat. No.: B5659386
M. Wt: 332.15 g/mol
InChI Key: VIASPPLZEGJRMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-methylquinolin-8-yl) 5-bromofuran-2-carboxylate is a complex organic compound that combines the structural features of quinoline and furan Quinoline is a heterocyclic aromatic organic compound with a wide range of applications in medicinal chemistry, while furan is a heterocyclic organic compound known for its presence in many natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methylquinolin-8-yl) 5-bromofuran-2-carboxylate typically involves the esterification of 5-bromofuran-2-carboxylic acid with 2-methylquinolin-8-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane. The reaction conditions often require refluxing the mixture for several hours to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods can include the use of packed-bed reactors and optimization of reaction parameters such as temperature, solvent flow rate, and catalyst loading to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

(2-methylquinolin-8-yl) 5-bromofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The bromine atom on the furan ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

(2-methylquinolin-8-yl) 5-bromofuran-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2-methylquinolin-8-yl) 5-bromofuran-2-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The quinoline moiety may interact with DNA or proteins, leading to inhibition of their function, while the furan ring may enhance the compound’s binding affinity and specificity .

Properties

IUPAC Name

(2-methylquinolin-8-yl) 5-bromofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO3/c1-9-5-6-10-3-2-4-11(14(10)17-9)20-15(18)12-7-8-13(16)19-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIASPPLZEGJRMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OC(=O)C3=CC=C(O3)Br)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.